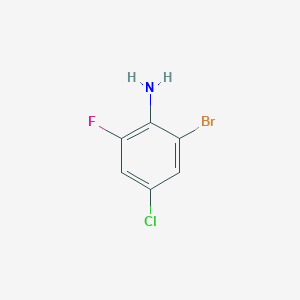

2-Bromo-4-chloro-6-fluoroaniline

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-chloro-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHBARSMRVAINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371212 | |

| Record name | 2-Bromo-4-chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195191-47-0 | |

| Record name | 2-Bromo-4-chloro-6-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195191-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 2 Bromo 4 Chloro 6 Fluoroaniline

The fundamental characteristics of 2-Bromo-4-chloro-6-fluoroaniline are summarized in the following table, providing a snapshot of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClFN | nih.govsigmaaldrich.com |

| Molecular Weight | 224.46 g/mol | nih.govsigmaaldrich.com |

| Appearance | White to purple solid/powder to crystal | sigmaaldrich.comstrem.com |

| Melting Point | 41-43 °C | sigmaaldrich.com |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | nih.gov |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | nih.gov |

| CAS Number | 195191-47-0 | nih.govsigmaaldrich.com |

Synthesis of 2 Bromo 4 Chloro 6 Fluoroaniline

A documented method for the preparation of 2-Bromo-4-chloro-6-fluoroaniline involves a multi-step synthetic sequence starting from o-fluoroaniline. google.com The process is outlined below:

Protection of the Amino Group: The synthesis begins with the protection of the amino group of o-fluoroaniline. This is a common strategy in organic synthesis to prevent unwanted side reactions of the highly reactive amino group in subsequent steps. google.com

Sulfonylation: The protected o-fluoroaniline then undergoes a sulfonylation reaction. google.com This step is crucial for directing the subsequent bromination to the desired position.

Bromination: The intermediate from the sulfonylation step is then subjected to bromination. The directing effect of the sulfonyl group ensures that the bromine atom is introduced at the correct position on the aromatic ring. google.com

Removal of the Sulfonamide/Sulfonate Group: The final step involves the removal of the sulfonamide or sulfonate group to yield the target product, this compound. google.com

This synthetic route highlights the strategic use of protecting groups and directing groups to achieve the desired polysubstituted aniline (B41778) derivative.

Applications in Advanced Medicinal Chemistry Research

Strategic Utility of 2-Bromo-4-chloro-6-fluoroaniline as a Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds. google.comsynquestlabs.com The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aniline (B41778) ring offers distinct chemical reactivity, allowing for selective functionalization and the construction of intricate molecular architectures. google.com This trisubstituted aniline is recognized for its utility in creating compounds with enhanced biological activity, a key consideration in modern drug design. google.com Its structural properties make it a sought-after precursor in both laboratory-scale research and industrial pharmaceutical production. synquestlabs.comwipo.int

The strategic placement of the halogen atoms influences the electronic properties and lipophilicity of the resulting molecules, which can be critical for their pharmacokinetic and pharmacodynamic profiles. The bromo group, for instance, can be readily used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in the assembly of complex drug candidates.

Development of Bradykinin (B550075) B1 Receptor Antagonist Candidates

A significant application of this compound is in the development of antagonists for the bradykinin B1 receptor. The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated in response to tissue injury and inflammation, making it an attractive target for the treatment of chronic pain and inflammatory conditions.

Research into orally bioavailable and central nervous system (CNS) penetrant bradykinin B1 receptor antagonists has utilized this compound in the preparation of key structural fragments. In the development of cyclopropanecarboxamide-derived bradykinin B1 antagonists, structure-activity relationship (SAR) studies of the biphenyl (B1667301) region have been conducted. These studies have shown that the incorporation of a chlorinated distal phenyl ring, a moiety that can be derived from this compound, is well-tolerated and can lead to compounds with improved pharmacokinetic profiles and enhanced CNS penetration. nih.gov

The ability of these antagonists to cross the blood-brain barrier is a critical factor in their potential to treat neurological pain states. The evaluation of analogs containing the 2-bromo-4-chloro-6-fluorophenyl fragment has been a part of the broader effort to optimize the properties of these potential drug candidates for CNS activity. nih.gov The following table summarizes the properties of representative compounds from these studies.

| Compound | hB1 Ki (nM) | Brain/Plasma Ratio |

| Analog 1 | 0.8 | 0.45 |

| Analog 2 | 1.2 | 0.60 |

| Analog 3 | 0.5 | 0.75 |

Note: The data presented are representative examples from studies on bradykinin B1 receptor antagonists and are for illustrative purposes.

Design and Synthesis of Cyclooxygenase (COX) Inhibitors

The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins. nih.gov While the development of selective inhibitors for the two isoforms, COX-1 and COX-2, is a major area of anti-inflammatory drug research, a direct and documented application of this compound in the synthesis of COX inhibitors is not extensively reported in the available scientific literature.

Structure-activity relationship (SAR) studies are fundamental to the development of potent and selective anti-inflammatory agents. These studies explore how modifications to the chemical structure of a compound affect its biological activity. For a given class of compounds, SAR studies can elucidate the key structural features required for potent inhibition of the target enzyme and for selectivity over related enzymes. While extensive SAR studies have been conducted for various classes of COX inhibitors, specific SAR data for anti-inflammatory agents directly derived from this compound have not been detailed in the reviewed literature.

Exploration as a Precursor for Factor XIa and Plasma Kallikrein Inhibitors

Factor XIa and plasma kallikrein are serine proteases that play roles in the coagulation cascade and the kinin-kallikrein system, respectively. Inhibitors of these enzymes are being investigated for various therapeutic applications, including anticoagulation and the treatment of hereditary angioedema. nih.govnih.gov However, based on the available scientific literature, the use of this compound as a specific precursor for the synthesis of Factor XIa or plasma kallikrein inhibitors has not been reported. Research in this area has focused on other chemical scaffolds and starting materials. nih.govnih.gov

Research into Potential Antimicrobial and Anticancer Agents

While direct studies on the antimicrobial and anticancer activities of this compound are not extensively documented, its structural motifs are present in numerous derivatives that have been investigated for these purposes. The unique substitution pattern of bromine, chlorine, and fluorine atoms on the aniline ring provides a scaffold that can be elaborated to create potent and selective therapeutic candidates. The incorporation of halogen atoms, particularly bromine, into molecular structures is a known strategy to enhance the growth-inhibiting properties against cancer cell lines. farmaciajournal.com

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Derivatives containing halogenated phenyl rings, analogous to the structure of this compound, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory settings. For instance, a series of brominated acetophenone (B1666503) derivatives showed notable activity against several types of adenocarcinomas. farmaciajournal.com One particular derivative, compound 5c in the study, was highly effective against breast, prostate, alveolar, and colorectal cancer cell lines while showing lower toxicity to normal breast epithelial cells. farmaciajournal.com

Similarly, plastoquinone (B1678516) analogues featuring halogenated structures have been evaluated for their antiproliferative activity. nih.gov Analogue AQ-12, for example, exhibited potent cytotoxicity against colorectal cancer (HCT-116) and breast cancer (MCF-7) cells, with IC₅₀ values significantly lower than the conventional chemotherapy drug cisplatin (B142131) in the same assay. nih.gov This highlights the potential of using halogenated aniline scaffolds as a starting point for the development of new anticancer agents.

Below is a table summarizing the in vitro cytotoxicity data for representative derivatives related to the core structure.

| Derivative Class | Compound | Cancer Cell Line | Cell Line Type | Reported IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Brominated Acetophenone | Compound 5c | MCF7 | Breast Adenocarcinoma | < 4.46 (Reported as < 10 µg/mL) | farmaciajournal.com |

| Brominated Acetophenone | Compound 5c | PC3 | Prostate Adenocarcinoma | < 4.46 (Reported as < 10 µg/mL) | farmaciajournal.com |

| Brominated Acetophenone | Compound 5c | A549 | Alveolar Adenocarcinoma | 5.26 (Reported as 11.80 µg/mL) | farmaciajournal.com |

| Brominated Acetophenone | Compound 5c | Caco2 | Colorectal Adenocarcinoma | 8.20 (Reported as 18.40 µg/mL) | farmaciajournal.com |

| Plastoquinone Analogue | AQ-12 | HCT-116 | Colorectal Carcinoma | 5.11 ± 2.14 | nih.gov |

| Plastoquinone Analogue | AQ-12 | MCF-7 | Breast Adenocarcinoma | 6.06 ± 3.09 | nih.gov |

| Plastoquinone Analogue | Cisplatin (Reference) | HCT-116 | Colorectal Carcinoma | 23.68 ± 6.81 | nih.gov |

| Plastoquinone Analogue | Cisplatin (Reference) | MCF-7 | Breast Adenocarcinoma | 19.67 ± 5.94 | nih.gov |

Mechanistic Investigations of Protein Binding and Enzyme Inhibition

The mechanisms through which derivatives of halogenated anilines exert their cytotoxic effects often involve specific interactions with key cellular proteins and enzymes. Research into related compounds provides insight into the potential pathways that could be targeted by molecules derived from this compound.

One area of investigation is the inhibition of protein kinases. For example, a novel pyrazoline-substituted curcumin (B1669340) analog containing a 4-bromo-4'-chloro substitution pattern was designed to target human I-kappa-B kinase β (IKK-β), a protein involved in cancer cell survival. nih.gov Computational docking studies showed that the bromo-chloro analog bound effectively to the kinase domain, and biological assays confirmed it induced apoptosis, as measured by caspase-3 enzyme cleavage. nih.gov

Another critical cellular pathway in cancer is the ubiquitin-proteasome pathway (UPP), which is responsible for protein degradation. The inhibition of the proteasome is an established strategy for killing cancer cells. unito.it A novel class of proteasome inhibitors based on an aziridine (B145994) ring structure has been reported, demonstrating that synthetic derivatives can be designed to target this pathway. unito.it Given its reactive potential, the this compound scaffold could be incorporated into molecules designed to covalently or non-covalently bind to and inhibit proteasome activity.

Furthermore, chalcone (B49325) derivatives, which can include halogenated phenyl rings, are known to interact with multiple cellular targets, including the NF-κB transcription factor, tubulin, and proteins involved in apoptosis like p53. nih.gov These interactions can disrupt microtubule polymerization, inhibit inflammatory pathways that promote cancer growth, and induce programmed cell death. nih.gov

Derivatives as Modulators of Neurotransmitter Receptors (e.g., AMPA Receptors, based on related analogs)

The glutamatergic system, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, is a major target for the treatment of neuropsychiatric disorders. nih.gov AMPA receptors are critical for fast excitatory neurotransmission in the brain. mdpi.com Positive allosteric modulators (PAMs) of AMPA receptors, which enhance the receptor's response to the endogenous ligand glutamate, are of significant interest for treating conditions like depression and cognitive disorders. nih.govmdpi.com

While this compound itself is not a known AMPA modulator, aniline-derived structures are key components in the design of such molecules. Research has focused on creating novel AMPA receptor modulators by hybridizing known chemical series, such as combining benzamide (B126) and thiophene (B33073) amide systems. nih.gov In this context, a substituted aniline can serve as a crucial fragment for building a larger molecule that fits into the allosteric binding site on the AMPA receptor. nih.gov The modulation by PAMs typically involves slowing the receptor's desensitization or deactivation, which prolongs the flow of ions through the channel and potentiates the synaptic signal. nih.gov The design of these modulators often relies on creating specific hydrophobic and hydrogen-bonding interactions within the ligand-binding domain of the receptor, a role for which the electronically-tuned this compound scaffold is well-suited. nih.gov

Contribution to Other Pharmacologically Active Compound Classes

Beyond specific applications in cancer and neuroscience, this compound serves as a valuable intermediate in the synthesis of a broader range of pharmacologically active compounds. chemimpex.com Its halogenated structure enhances its reactivity, making it a versatile building block for creating complex molecular architectures through various coupling reactions. chemimpex.com

This compound is utilized in the development of diverse therapeutic agents, including novel anti-inflammatory drugs. chemimpex.com The presence of multiple, distinct halogen atoms allows for regioselective chemical modifications, enabling chemists to systematically alter the structure of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic properties. It is also used in the synthesis of agrochemicals, such as herbicides and fungicides, where the halogenated aromatic core contributes to the molecule's biological activity against pests. chemimpex.com

The compound's utility is also seen in the synthesis of chalcone derivatives, where the substitution pattern on the phenyl rings is critical for anticancer activity. nih.gov The electron-withdrawing properties of the chloro and fluoro atoms, combined with the steric and electronic influence of the bromo atom, can be leveraged to fine-tune the biological profile of the final product.

Advanced Research Applications in Agrochemicals and Materials Science

Synthesis of Derivatives for Crop Protection Agents and Agrochemical Active Ingredients

The structural features of 2-Bromo-4-chloro-6-fluoroaniline make it an excellent starting material for synthesizing molecules with specific biological activities beneficial for pest and weed control. Research in this area focuses on incorporating this aniline (B41778) moiety into larger molecular scaffolds to develop next-generation agrochemicals that offer improved efficacy and targeted action. While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, the general importance of halogenated anilines in this sector is well-established. The strategic placement of halogen atoms can significantly influence the biological activity, metabolic stability, and environmental persistence of crop protection agents.

Below is a table summarizing the properties of key intermediates, including this compound, that are instrumental in the synthesis of agrochemicals.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role in Synthesis |

| This compound | 195191-47-0 | C6H4BrClFN | 224.46 | Versatile intermediate for herbicides and fungicides chemimpex.com |

| o-Fluoroaniline | 348-54-9 | C6H6FN | 111.12 | Starting material for the synthesis of halogenated anilines |

Investigation of this compound in the Development of Advanced Materials

The unique electronic and structural characteristics of this compound also make it a compound of interest in materials science. Its applications are being explored in the synthesis of specialty polymers and dyes with specific electronic and optical properties.

Potential for Materials with Tailored Electronic Properties

Halogenated anilines are known precursors to conductive polymers. While specific research on polymers derived directly from this compound is limited in readily accessible literature, the principles of polymer chemistry suggest its potential. The copolymerization of halogenated anilines with other monomers, such as aniline, can lead to materials with tunable electronic properties. The introduction of halogen atoms can affect the polymer's conductivity, solubility, and stability. For instance, studies on poly(aniline-co-3-bromoaniline) have shown that the presence of bromine can influence the polymer's morphology and electrical conductivity. The electronegativity and size of the halogen substituents can alter the electronic band structure of the resulting polymer.

| Polymer Type | Monomers | Potential Electronic Property |

| Halogenated Polyaniline Derivative | This compound, Aniline | Tunable conductivity, enhanced solubility |

| Poly(aniline-co-3-bromoaniline) | Aniline, 3-Bromoaniline | Modified electrical and optical properties |

Exploration in Materials Exhibiting Specific Optical Characteristics

This compound is a potential precursor for the synthesis of azo dyes. Azo dyes are a significant class of organic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The color and properties of these dyes can be finely tuned by the chemical structure of the aromatic rings attached to the azo group.

| Dye Class | Precursor | Key Functional Group | Expected Influence on Optical Properties |

| Azo Dye | This compound | -N=N- | Halogen substituents can shift the absorption spectrum, altering the color. |

Analytical and Spectroscopic Methodologies in Chemical Research

Advanced Chromatographic Techniques for High-Purity Compound Isolation and Analysis

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed techniques in this regard, offering high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, a category into which many substituted anilines fall. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For halogenated anilines like 2-Bromo-4-chloro-6-fluoroaniline, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase (typically C18- or C8-bonded silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

The retention of the analyte is primarily governed by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The presence of bromine, chlorine, and fluorine atoms in this compound significantly influences its polarity and, consequently, its retention behavior. Detection is most commonly achieved using a UV-Vis detector, as the aromatic ring of the aniline (B41778) derivative absorbs ultraviolet light at specific wavelengths. The choice of wavelength is critical for achieving optimal sensitivity and selectivity.

While specific HPLC methods for this compound are not extensively detailed in publicly available research, typical conditions for the analysis of similar halogenated anilines can be extrapolated.

| Parameter | Typical Conditions for Halogenated Anilines |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Detector | UV-Vis at a wavelength between 240-280 nm |

| Flow Rate | 0.5-1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC):

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. Commercial suppliers of this compound often specify that its purity is determined by GC, underscoring the suitability of this method. sigmaaldrich.comcalpaclab.com In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing the stationary phase. The separation is based on the compound's boiling point and its interactions with the stationary phase.

For halogenated aromatic compounds, a nonpolar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane derivative, is typically employed. The oven temperature is programmed to ramp up during the analysis, allowing for the sequential elution of compounds with different boiling points. A Flame Ionization Detector (FID) is a common general-purpose detector, while an Electron Capture Detector (ECD) offers higher sensitivity for halogenated compounds. For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS).

| Parameter | Typical Conditions for Halogenated Anilines |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a nonpolar or semi-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250-280 °C |

| Detector | FID, ECD, or Mass Spectrometer (MS) |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 80-100 °C) to a high final temperature (e.g., 250-300 °C) |

Comprehensive Spectroscopic Characterization of this compound and its Synthetic Products

Spectroscopic techniques are employed to elucidate the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. For organic compounds, ¹H NMR and ¹³C NMR are the most informative.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms like fluorine, chlorine, and bromine deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The splitting pattern (multiplicity) of a signal arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms. For this compound, the two aromatic protons would be expected to appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. A ¹H NMR spectrum for this compound is available from commercial suppliers, which can be used for structural confirmation. nih.gov

¹³C NMR Spectroscopy: This technique provides a signal for each unique carbon atom in a molecule. The chemical shifts of the carbon atoms are also influenced by their electronic environment. The carbons directly bonded to the halogen atoms will be significantly affected. The carbon bearing the fluorine atom will also exhibit C-F coupling, which can be a useful diagnostic tool.

While detailed, interpreted spectra for this compound are not readily found in the literature, the expected chemical shift ranges for halogenated aromatic compounds provide a basis for analysis.

Mass Spectrometry (MS):

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. When coupled with GC (GC-MS), it is a powerful tool for the identification of unknown compounds in a mixture.

For this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful confirmation of the presence of these elements. The fragmentation of the molecular ion would likely involve the loss of the halogen atoms and other small neutral molecules, providing further structural clues.

Although a specific mass spectrum for this compound is not detailed in research literature, the principles of mass spectrometry of halogenated compounds allow for the prediction of its key features.

Vibrational Spectroscopy (FTIR and FT-Raman):

While not explicitly requested in the outline, it is pertinent to mention that vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, provides valuable information about the functional groups present in a molecule. A detailed study on the vibrational spectra of the closely related isomer, 2-bromo-6-chloro-4-fluoroaniline, has been conducted, and the findings can be used for comparative purposes. researchgate.net The characteristic vibrational frequencies of the N-H, C-N, C-X (X = F, Cl, Br), and aromatic C-H and C=C bonds can be identified.

Table of Vibrational Frequencies for 2-Bromo-6-chloro-4-fluoroaniline (Isomer for Comparison) researchgate.net

| Wavenumber (cm⁻¹) (FT-Raman) | Wavenumber (cm⁻¹) (FTIR) | Assignment |

| 3485 | 3487 | NH₂ asymmetric stretching |

| 3395 | 3398 | NH₂ symmetric stretching |

| 1620 | 1622 | NH₂ scissoring |

| 1575 | 1578 | Aromatic C=C stretching |

| 1290 | 1292 | C-N stretching |

| 1240 | 1242 | C-F stretching |

| 785 | 788 | C-Cl stretching |

| 670 | 672 | C-Br stretching |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which various properties can be derived.

For a molecule such as 2-Bromo-4-chloro-6-fluoroaniline, DFT calculations can predict its three-dimensional geometry, the distribution of electrons, and the energies of its molecular orbitals. Key parameters derived from these calculations include:

Optimized Geometry: The most stable arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

A DFT study on the adsorption of other trihalogenated anilines (2,4,6-trichloroaniline, 2,4,6-tribromoaniline, and 2,4,6-trifluoroaniline) onto various nanocages demonstrated that the adsorption process significantly alters the electronic properties, such as the energy gap, of the aniline (B41778) derivatives. nih.gov For instance, the interaction with nanoclusters was found to lower the energy gap, thereby increasing the electrical conductivity of the resulting complex. nih.gov Similar calculations for this compound would elucidate how its unique combination of halogen substituents influences its electronic properties and potential for forming complexes. nih.gov

Table 1: Examples of Calculated Electronic Properties for Aniline Derivatives (Illustrative)

| Property | Aniline | p-Nitroaniline | Description |

| HOMO Energy (eV) | -5.89 | -6.78 | Indicates electron-donating ability. |

| LUMO Energy (eV) | 0.98 | -1.99 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 6.87 | 4.79 | Relates to chemical stability and reactivity. |

| Dipole Moment (Debye) | 1.53 | 6.19 | Measures the polarity of the molecule. |

Note: The data in this table is illustrative for aniline and p-nitroaniline and is not specific to this compound. It serves to show the types of data generated from DFT calculations.

Molecular Modeling and Simulation Techniques for Understanding Intermolecular Interactions (e.g., Molecular Docking, Molecular Dynamics)

Molecular modeling techniques are essential for studying how a molecule like this compound might interact with larger biological macromolecules, such as proteins or DNA. These methods are crucial in fields like drug discovery.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which often corresponds to the most stable and biologically relevant interaction. For this compound, docking studies could be used to screen for potential protein targets and to understand the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the complex.

For example, studies on other aniline derivatives have successfully used molecular docking to investigate their potential as therapeutic agents. In one study, novel 4-anilinoquinazoline (B1210976) derivatives were docked into the active site of DNA gyrase to predict their antibacterial activity. nih.gov The results showed that the binding affinity, represented by a docking score, correlated with the observed biological activity. nih.gov Similarly, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were evaluated as potential anticancer agents through docking simulations with cyclin-dependent kinase 2 (CDK2). nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of intermolecular interactions. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. This allows researchers to observe the flexibility of the ligand and receptor, the role of solvent molecules, and the stability of the binding pose predicted by docking. An MD simulation of this compound bound to a protein would reveal the stability of the interaction and any conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations.

To build a QSAR/QSPR model for derivatives of this compound, one would first synthesize a library of related compounds and measure their biological activity (for QSAR) or a specific property (for QSPR). Then, for each compound, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. These descriptors can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometrical descriptors: Molecular surface area, volume, etc.

Physicochemical descriptors: LogP (lipophilicity), polarizability, etc.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc. nih.gov

Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that links the descriptors to the observed activity or property.

Studies on substituted anilines have demonstrated the utility of QSAR. For example, the toxicity of various anilines has been correlated with descriptors like the 1-octanol/water partition coefficient (log KOW) and Hammett sigma constants, which describe the electronic effects of substituents. nih.govnih.gov One study found that the toxicity of monosubstituted anilines was well-predicted by a QSAR equation based on log KOW. nih.gov Another investigation into the toxicity of substituted anilines on submitochondrial particles found correlations with the Hammett sigma constant and quantum-chemical descriptors related to hydrogen bonding capacity, such as HOMO and LUMO energies. nih.gov

A hypothetical QSAR study on derivatives of this compound could lead to a model that predicts their activity based on the nature and position of further substituents, guiding the synthesis of more potent or safer compounds.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For reactions involving this compound, such as its synthesis or subsequent derivatization, computational methods can be used to:

Propose and evaluate possible reaction pathways: When multiple mechanisms are plausible, their respective energy barriers can be calculated to determine the most likely route.

Characterize transition state structures: This provides a snapshot of the bond-breaking and bond-forming processes.

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

Investigate the role of catalysts: Computational models can show how a catalyst lowers the activation energy by providing an alternative reaction pathway.

For instance, the mechanisms of halogenation reactions, which are relevant to the synthesis of this compound, are well-studied computationally. youtube.com Theoretical calculations can model the formation of the electrophilic halogenating agent and its subsequent attack on the aromatic ring, detailing the energetics of the sigma complex intermediate and the final deprotonation step. youtube.com While specific mechanistic studies for this exact compound are not prominent, the established computational methodologies for studying electrophilic aromatic substitution and other organic reactions are directly applicable. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for 2-bromo-4-chloro-6-fluoroaniline, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation of aniline derivatives. A plausible route includes:

Nitration and Reduction : Start with 4-chloro-2-fluoroaniline, introduce bromine via electrophilic substitution using brominating agents (e.g., Br₂/FeBr₃).

Purification : Recrystallization from ethanol or toluene is standard. Column chromatography (silica gel, hexane/ethyl acetate) may resolve isomers (e.g., 4-bromo-2-fluoroaniline vs. target compound) .

Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3%) ensure >98% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 242 (C₆H₄BrClFNH₂).

- Elemental Analysis : Expected %C: 29.7, %H: 1.6, %N: 5.8 (theoretical) .

Q. How can researchers safely handle and store this compound?

Methodological Answer:

- Handling : Use nitrile gloves and fume hoods to avoid skin contact/inhalation. The compound may decompose under light; amber vials are recommended.

- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation. Stability studies suggest <5% degradation over 12 months .

- Waste Disposal : Neutralize with 10% NaOH solution before incineration to minimize halogenated byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

Q. What crystallographic strategies resolve structural ambiguities in halogenated anilines?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.7107 Å) for single-crystal X-ray diffraction. Cooling to 100 K reduces thermal motion .

- Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (Br, Cl).

- Example: R-factor <0.05 for high-resolution (<1.0 Å) data.

- Visualization : ORTEP-3 diagrams highlight bond angles (C-Br: ~1.9 Å) and torsional strain from halogen steric effects.

Q. How do competing reaction pathways affect the synthesis of halogenated aniline derivatives?

Methodological Answer:

Q. How can researchers reconcile contradictory thermodynamic data for halogenated anilines?

Methodological Answer:

- Data Harmonization :

- Collaborative Validation : Cross-check with databases (NIST Chemistry WebBook) or replicate studies using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。